6-Methyl-5-nitropicolinic acid CAS number 24194-98-7
6-Methyl-5-nitropicolinic acid CAS number 24194-98-7
An In-depth Technical Guide to 6-Methyl-5-nitropicolinic Acid
CAS Number: 24194-98-7
This technical guide provides a comprehensive overview of 6-Methyl-5-nitropicolinic acid, a heterocyclic building block with significant applications in coordination chemistry, organic synthesis, and drug development. The document is intended for researchers, scientists, and professionals in the field of chemical and pharmaceutical sciences.
Core Compound Properties
6-Methyl-5-nitropicolinic acid is a derivative of picolinic acid, featuring a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 5-position.[1] This specific substitution pattern imparts a distinct electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules and a versatile ligand in coordination chemistry.[1] Its molecular formula is C₇H₆N₂O₄ and it has a molecular weight of 182.13 g/mol .[1]
Physicochemical Data
The key physicochemical properties of 6-Methyl-5-nitropicolinic acid are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 24194-98-7 | [2][3][4] |
| Molecular Formula | C₇H₆N₂O₄ | [1][3] |
| Molecular Weight | 182.13 g/mol | [1] |
| Melting Point | 126 °C | [1] |
| Appearance | Solid | [1] |
| Predicted pKa | 2.78 | [1] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), dichloromethane; Insoluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Methyl-5-nitropicolinic acid.
| Technique | Observation | Source |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) in negative ion mode shows a prominent signal at m/z 181, corresponding to the deprotonated molecule [M-H]⁻. | [1] |
| Infrared (IR) Spectroscopy | Expected to show characteristic asymmetric stretching vibrations for the nitro group (~1520 cm⁻¹) and a C=O stretching vibration for the carboxylic acid group (~1680 cm⁻¹). | [1] |
Synthesis and Reactivity
The synthesis of 6-Methyl-5-nitropicolinic acid typically involves the nitration and oxidation of pyridine precursors.[1] The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group modulates the electronic properties and steric environment of the ligand.[1] This influences the geometry, stability, and reactivity of the metal complexes it forms.[1]
General Synthetic Workflow
The diagram below illustrates a general pathway for the synthesis of substituted nitropicolinic acids, which involves the nitration of a methylpicolinic acid precursor.
Caption: General synthetic workflow for 6-Methyl-5-nitropicolinic acid.
Experimental Protocol: Synthesis via Nitration
The following protocol is an example of a standard nitration method that can be adapted for the synthesis of 6-Methyl-5-nitropicolinic acid from its corresponding precursor. This method is based on established procedures for pyridine derivatives.
Materials:
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6-Methylpicolinic acid (1.0 equivalent)
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated nitric acid (HNO₃, 1.1 equivalents)
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Crushed ice
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Concentrated sodium hydroxide (NaOH) solution
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Cold water
Procedure:
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In a reaction vessel, cool concentrated sulfuric acid (approximately 5 volumes) to 0-5 °C with constant stirring.
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Slowly add 6-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature is maintained.
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Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes).
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Add the nitrating mixture dropwise to the reaction vessel, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to 60-70 °C and maintain this temperature for 4-6 hours.
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Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture onto a sufficient amount of crushed ice.
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Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution, while keeping the temperature below 20 °C.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the collected product with cold water.
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Dry the final product, 6-Methyl-5-nitropicolinic acid, under a vacuum.
Applications in Research and Drug Development
This compound is a versatile building block with significant potential in various research areas, most notably in coordination chemistry and as a precursor for pharmacologically active molecules.
Coordination Chemistry
6-Methyl-5-nitropicolinic acid functions as a bidentate chelating agent, where the pyridine nitrogen and the carboxylate oxygen atoms can form stable five-membered rings with a wide range of metal ions.[1] This chelating property is fundamental to its application in the development of specialized materials such as:
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MRI Contrast Agents: The ability to form stable complexes with paramagnetic metal ions is a key feature for creating effective contrast agents for magnetic resonance imaging.[1]
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Radiopharmaceuticals: Stable chelation of radioisotopes is essential for the design of targeted radiopharmaceutical agents for diagnostic or therapeutic purposes.[1]
Derivatives like 5-nitropicolinic acid have been used to synthesize a variety of coordination compounds with transition metals, resulting in structures ranging from discrete molecules to extended polymeric networks.[1]
Anticancer Activity
Research has shown that 6-Methyl-5-nitropicolinic acid and its derivatives exhibit significant anticancer properties, particularly when complexed with metal ions.[1] The combination of the nitro and methyl groups on the picolinic acid framework is believed to be crucial for its biological activity.[1] The formation of metal complexes can further modulate and enhance these cytotoxic effects, paving the way for novel metallodrugs in cancer therapy.[1] Studies on related compounds have indicated that while the electron-withdrawing nitro group is a key contributor to reactivity, it is not always essential and can be substituted with suitable bioisosteres.[1]
Caption: Role of 6-Methyl-5-nitropicolinic acid in developing anticancer agents.
Computational Modeling
Computational methods are vital for understanding the molecule's intrinsic properties and predicting its behavior.
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Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and tautomeric stability of this compound and its analogues.[1]
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Molecular Docking: This computational technique is used to predict the binding affinity and mode of interaction between a ligand (like 6-Methyl-5-nitropicolinic acid) and a biological target, such as a protein or enzyme.[1] It is a crucial tool in screening for potential drug candidates.
The typical workflow for a molecular docking study is outlined below.
Caption: A standard workflow for molecular docking studies.
Safety and Handling
Based on available Safety Data Sheets (SDS), 6-Methyl-5-nitropicolinic acid requires careful handling. It is intended for research use only and not for human or veterinary use.[1]
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | Prevention: |
| H315: Causes skin irritation. | P261: Avoid breathing dust. |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H402: Harmful to aquatic life. | P280: Wear protective gloves/eye protection/face protection. |
| Storage | Response: |
| Store sealed in a dry environment at 2-8°C.[1] | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Conclusion
6-Methyl-5-nitropicolinic acid (CAS: 24194-98-7) is a highly functionalized heterocyclic compound with considerable value in scientific research. Its unique structural features make it an excellent chelating ligand for the development of advanced materials and a key intermediate in organic synthesis. The demonstrated anticancer properties of its derivatives and metal complexes highlight its significant potential in medicinal chemistry and drug discovery, warranting further investigation into its mechanism of action and therapeutic applications. Proper handling and storage are essential to ensure safety and product integrity.
